7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Overview
Description
“7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is a chemical compound with the CAS Number: 2060060-60-6 . Its IUPAC name is 7,7-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one . The molecular weight of this compound is 179.22 .
Molecular Structure Analysis
The InChI code for “7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is 1S/C9H13N3O/c1-9(2)3-7-6(4-11-12-7)8(13)10-5-9/h4H,3,5H2,1-2H3,(H,10,13)(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one and its derivatives are utilized primarily in the field of organic chemistry for synthesis and structural analysis. Researchers have explored the synthesis of pyrazolo[3′,4′:6,7]azepino[5,4,3-cd]indoles, achieved via regios-elective cyclization under specific conditions, highlighting the compound's role in the synthesis of complex heterocyclic compounds (Safieh et al., 2001). Additionally, studies have determined the crystal structure of related compounds, such as 8,9-dimethoxy-5,5-dimethyl-2,3,5,6-tetrahydro-3-oxopyrazolo[3,4-b]benzo-3-azepine, providing insights into the molecular configuration and electron density distributions within similar heterocyclic frameworks (Sokol et al., 2003).
Biological Activity and Pharmaceutical Applications
The pyrazolo[4,3-c]azepin-4-one framework serves as a foundation for the development of compounds with potential biological activity. Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures have been synthesized and evaluated for antimicrobial and anticancer activities. Notably, certain synthesized compounds have demonstrated higher anticancer activity than reference drugs and possess significant antimicrobial properties (Hafez et al., 2016). This indicates the compound's relevance in the design and development of new therapeutic agents.
Chemical Reactions and Transformations
Chemical studies also involve exploring the reactions and transformations of pyrazolo[4,3-c]azepin-4-one derivatives. Researchers have investigated reactions under various conditions, leading to the formation of different heterocyclic structures, further contributing to the compound's versatility in chemical synthesis and the potential discovery of new functional materials (Danilkina et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7,7-dimethyl-1,5,6,8-tetrahydropyrazolo[4,3-c]azepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2)3-7-6(4-11-12-7)8(13)10-5-9/h4H,3,5H2,1-2H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZQLBPFZABQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2)C(=O)NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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